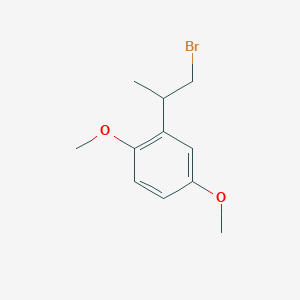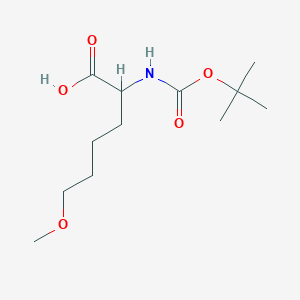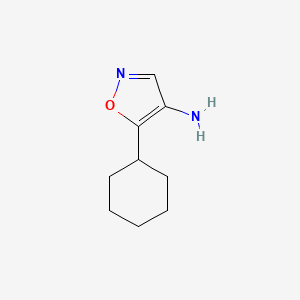
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine is a complex organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and proteins.
Méthodes De Préparation
The synthesis of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine typically involves several steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the amino acid. This is usually done using fluorenylmethoxycarbonyl chloride in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial production methods often involve automated peptide synthesizers that can carry out these steps in a highly controlled and efficient manner.
Analyse Des Réactions Chimiques
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methionine residue, which can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be used to convert the oxidized forms of methionine back to methionine.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups, depending on the desired end product.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.
Biological Studies: This compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: This compound is used in the production of various industrial enzymes and biocatalysts.
Mécanisme D'action
The mechanism of action of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine include other Fmoc-protected amino acids and peptides. These compounds share the common feature of having an Fmoc group for protection during synthesis. this compound is unique due to its specific structure and the presence of the benzyloxy and oxobutanoyl groups, which can impart different chemical properties and reactivity.
Some similar compounds include:
Fmoc-Lysine: An Fmoc-protected lysine used in peptide synthesis.
Fmoc-Phenylalanine: An Fmoc-protected phenylalanine used in peptide synthesis.
Fmoc-Serine: An Fmoc-protected serine used in peptide synthesis.
These compounds are used in similar applications but differ in their specific amino acid residues and side chains.
Propriétés
Formule moléculaire |
C31H32N2O7S |
|---|---|
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+/m1/s1 |
Clé InChI |
SMRJEVFFOATZRY-SXOMAYOGSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)O)NC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)








![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

